molecular formula C24H23N5O2 B14100562 1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14100562
M. Wt: 413.5 g/mol
InChI Key: YNRLRDQFBMHPOX-UHFFFAOYSA-N
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Description

1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the phenyl and phenylpropyl groups. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and various solvents such as toluene and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The parent compound with unique structural features.

    This compound derivatives: Modified versions with different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

4,7-dimethyl-6-phenyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O2/c1-17-16-28-20-21(25-23(28)29(17)19-13-7-4-8-14-19)26(2)24(31)27(22(20)30)15-9-12-18-10-5-3-6-11-18/h3-8,10-11,13-14,16H,9,12,15H2,1-2H3

InChI Key

YNRLRDQFBMHPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C

Origin of Product

United States

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